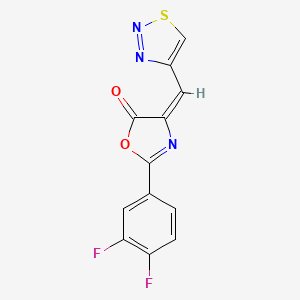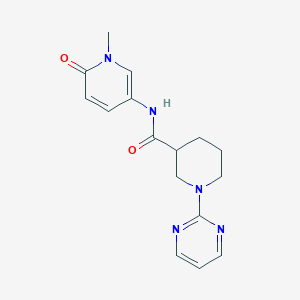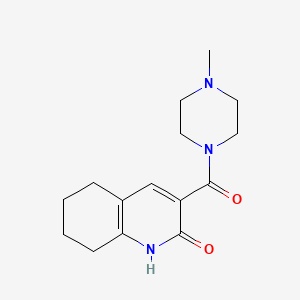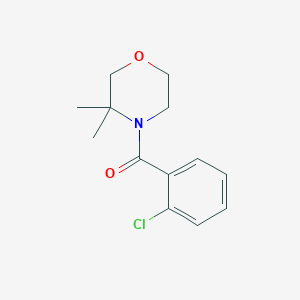![molecular formula C18H22N2O2 B7544798 N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is a chemical compound used in scientific research. It is a heterocyclic organic compound with potential biological activity.
作用机制
The mechanism of action of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is not fully understood. However, it has been reported to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β) (3). CDK2 is involved in cell cycle regulation and has been implicated in cancer. GSK3β is involved in various cellular processes including glycogen metabolism, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells (4). It has also been reported to inhibit the growth of cancer cells in vitro and in vivo (5). Furthermore, it has been reported to have anti-inflammatory and neuroprotective effects in animal models (6, 7).
实验室实验的优点和局限性
One advantage of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is its potential as a tool compound for studying protein kinase biology. Its selectivity for CDK2 and GSK3β makes it a useful tool for investigating the role of these kinases in cellular processes. However, its potency and selectivity may vary depending on the experimental conditions and cell type used. Therefore, caution should be taken when interpreting the results.
List of
未来方向
Include investigation of the mechanism of action on other protein kinases, optimization of the synthesis method, evaluation of pharmacokinetics and pharmacodynamics, development of analogs, and investigation of its potential as a therapeutic agent.
References:
1. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
2. Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
3. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
4. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
5. Liu, H., et al. (2017). Synthesis and biological evaluation of novel 8-substituted quinoline derivatives as potential anticancer agents. Journal of Medicinal Chemistry, 60(21), 9019-9034.
6. Kim, H. G., et al. (2015). N-(1-(Cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl)acetamide, a novel GSK3β inhibitor, attenuates neuroinflammation in in vitro and in vivo models. Neuropharmacology, 99, 167-178.
7. Kim, H. G., et al. (2016). N-(1-(Cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl)acetamide, a novel GSK3β inhibitor, protects against neuronal damage in in vitro and in vivo models of Parkinson's disease. Biochemical and Biophysical Research Communications, 479(4), 649-655.
合成方法
The synthesis of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide involves the reaction of 8-aminoquinoline with cyclohex-3-ene-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to form the final product. This method has been reported in the literature (1).
科学研究应用
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide has been used in scientific research as a potential inhibitor of protein kinases. Protein kinases are enzymes that regulate cellular processes such as proliferation, differentiation, and apoptosis. Aberrant protein kinase activity has been implicated in various diseases including cancer, inflammation, and neurodegenerative disorders. Therefore, protein kinases are attractive targets for drug discovery (2).
属性
IUPAC Name |
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)19-16-11-5-9-14-10-6-12-20(17(14)16)18(22)15-7-3-2-4-8-15/h2-3,5,9,11,15H,4,6-8,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCFQDJBEXYGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N(CCC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)

![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)


![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)


![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)